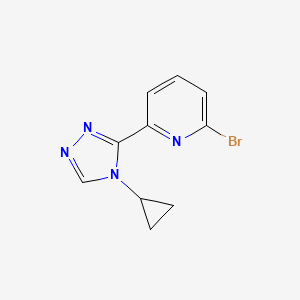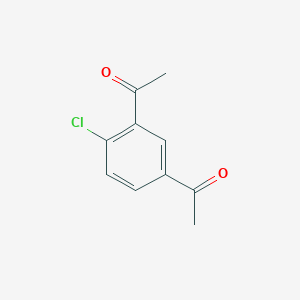
1,1'-(4-Chloro-1,3-phenylene)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Chloro-1,3-phenylene)diethanone is an organic compound characterized by the presence of a chloro-substituted phenylene ring bonded to two ethanone groups
Métodos De Preparación
The synthesis of 1,1’-(4-Chloro-1,3-phenylene)diethanone typically involves the acetylation of 4-chloro-1,3-phenylenediamine. The reaction is carried out in the presence of acetic anhydride and a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,1’-(4-Chloro-1,3-phenylene)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone groups to alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1’-(4-Chloro-1,3-phenylene)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 1,1’-(4-Chloro-1,3-phenylene)diethanone exerts its effects involves interactions with various molecular targets. The chloro group and ethanone moieties can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological macromolecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
1,1’-(4-Chloro-1,3-phenylene)diethanone can be compared with other similar compounds such as:
1,1’-(4,6-Dihydroxy-1,3-phenylene)diethanone: This compound has hydroxyl groups instead of a chloro group, leading to different chemical reactivity and biological activity.
1,1’-(4,6-Dimethyl-1,3-phenylene)diethanone: The presence of methyl groups instead of a chloro group affects the compound’s steric and electronic properties.
1,1’-(4-Methyl-1,3-phenylene)diethanone: Similar to the dimethyl derivative but with only one methyl group, resulting in unique chemical behavior.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
1-(3-acetyl-4-chlorophenyl)ethanone |
InChI |
InChI=1S/C10H9ClO2/c1-6(12)8-3-4-10(11)9(5-8)7(2)13/h3-5H,1-2H3 |
Clave InChI |
VOVNNNCSELMNSO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


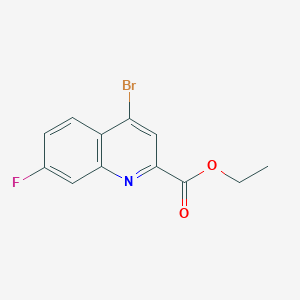
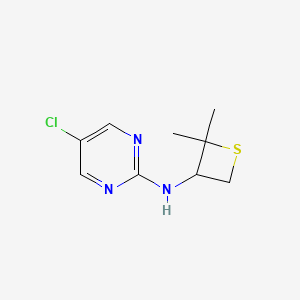
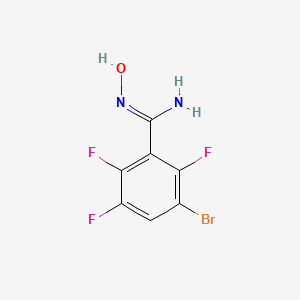
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanol](/img/structure/B12950743.png)
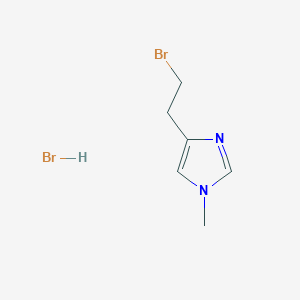
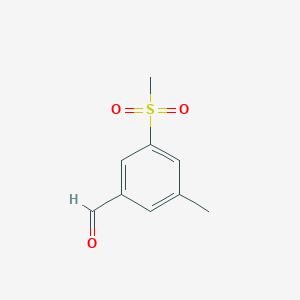
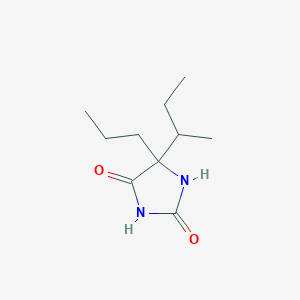
![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile](/img/structure/B12950788.png)
![Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12950794.png)
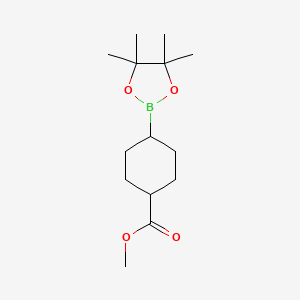
![Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-](/img/structure/B12950802.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)
